Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-3-8-18(21-13-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMAPDCTHVNNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a fluorobenzene derivative with the piperazine ring.
Coupling with Pyridine-3-carboxylate: The final step involves the coupling of the fluorophenyl-piperazine intermediate with pyridine-3-carboxylate. This can be achieved using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production and can be more efficient for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of reduced derivatives with hydrogen addition
Substitution: Formation of substituted derivatives with nucleophiles replacing existing groups
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves several steps that typically include the reaction of piperazine derivatives with pyridine carboxylic acids. The compound is characterized by its molecular formula and a molecular weight of approximately 412.4 g/mol .
Biological Activities
Antibacterial Properties : Recent studies have highlighted the antibacterial activity of compounds similar to this compound. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that disrupt bacterial cell wall synthesis and function .
Antidepressant Potential : The compound's structural similarity to known antidepressants suggests potential use as a selective serotonin reuptake inhibitor (SSRI). Research indicates that modifications in the piperazine ring can enhance the selectivity towards serotonin receptors, potentially leading to improved therapeutic profiles for depression and anxiety disorders .
Anticancer Activity : Preliminary investigations have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the exact pathways involved .
Case Studies
Mechanism of Action
The mechanism of action of Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core and fluorophenyl group.
Pyridine-3-carboxylate derivatives: Compounds with a pyridine-3-carboxylate moiety exhibit similar chemical properties.
Uniqueness
Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the isopropyl group (Propan-2-yl) further differentiates it from other similar compounds, potentially enhancing its biological activity and stability.
Biological Activity
Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate, commonly referred to as a piperazine derivative, has garnered attention due to its potential biological activities. This compound incorporates a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in the development of neuropharmacological agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.35 g/mol. The compound features a pyridine ring substituted with a piperazine group and a fluorophenyl moiety, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20FN3O2 |
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | This compound |
| SMILES Representation | CC(C(=O)O)C1=CC(=NC=C1)N2CCN(C2)C(C3=CC=C(C=C3)F)=N |
Target Interaction
The primary biological activity of this compound is attributed to its interaction with various neurotransmitter receptors and transporters. Specifically, it has been shown to target Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2, inhibiting their function. This inhibition can disrupt nucleotide synthesis and adenosine signaling pathways, which are crucial for cellular processes such as proliferation and apoptosis.
Biochemical Pathways
The compound's mechanism involves modulation of the adenosine pathway, influencing cellular responses in different tissues. By inhibiting ENTs, it can lead to increased extracellular adenosine levels, which may have both therapeutic and adverse effects depending on the context of use.
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that such derivatives exhibited IC50 values in the low micromolar range against HeLa and A549 cancer cell lines .
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antibacterial and antifungal activities. Research indicates that derivatives containing piperazine structures can exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological properties. They have been studied for their potential in treating anxiety and depression due to their ability to modulate serotonin receptors . The presence of the fluorophenyl group enhances binding affinity to these receptors, suggesting that this compound may possess similar effects.
Study 1: Antitumor Efficacy
In a recent publication, researchers synthesized several piperazine derivatives and evaluated their cytotoxicity using the SRB assay against human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity with varying degrees of selectivity towards cancerous cells compared to non-cancerous cells .
Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of piperazine derivatives found that certain modifications significantly enhanced their efficacy against bacterial strains. The study highlighted that the introduction of electron-withdrawing groups like fluorine increased the antibacterial potency .
Q & A
Q. What are the recommended synthetic routes for Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of pyridine-3-carboxylic acid derivatives with 4-(4-fluorophenyl)piperazine using coupling reagents like EDCI/HOBt in anhydrous DMF .
- Step 2 : Esterification of the carboxylic acid intermediate with propan-2-ol under acidic catalysis (e.g., H₂SO₄) .
- Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water mixtures. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Verify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and piperazine N-H bonds (3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₉H₂₁FN₃O₂, expected m/z 342.1618) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 4-fluorophenyl-piperazine moiety?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorophenyl group with other substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) and compare bioactivity .
- Biological Assays : Test analogs against targets like serotonin/dopamine receptors (common for piperazine derivatives) using radioligand binding assays .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent electronic properties (Hammett constants) with binding affinity .
Q. What strategies resolve contradictions in reaction yields reported for similar piperazine-pyridine conjugates?
- Methodological Answer :
- Variable Control : Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, DMF increases solubility of aromatic intermediates compared to THF .
- Side Reaction Mitigation : Add molecular sieves to absorb water in esterification steps, reducing hydrolysis .
- Yield Validation : Compare yields across multiple batches and publish statistical ranges (e.g., 65–78% in refluxing ethanol vs. 50–60% at room temperature) .
Q. How can crystallographic data inform solid-state stability studies of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., piperazine N-H⋯O interactions) to predict hygroscopicity .
- Accelerated Stability Testing : Store crystals at 40°C/75% RH for 4 weeks and monitor degradation via TGA/DSC (e.g., melting point shifts indicate polymorphism) .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, drying time) to address variability .
- Ethical Compliance : Adhere to safety guidelines for handling fluorinated compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
